O-Acetylhomoserine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetylhomoserine hydrochloride typically involves the acetylation of L-homoserine. The reaction is carried out by treating L-homoserine with acetic anhydride in the presence of a base, such as pyridine, to yield O-Acetyl-L-homoserine. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
O-Acetylhomoserine hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield L-homoserine.
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: Yields L-homoserine.
Oxidation: Produces oxo derivatives of the amino acid.
Substitution: Results in various acylated derivatives.
Scientific Research Applications
O-Acetylhomoserine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-Acetylhomoserine hydrochloride involves its conversion to L-homoserine, which then participates in various metabolic pathways. L-homoserine is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine. The compound acts on specific enzymes involved in these pathways, influencing their activity and regulation .
Comparison with Similar Compounds
Similar Compounds
L-Homoserine: The parent compound, which lacks the acetyl group.
O-Acetyl-L-serine: Similar structure but with a serine backbone instead of homoserine.
L-Threonine: An essential amino acid synthesized from L-homoserine.
Uniqueness
O-Acetylhomoserine hydrochloride is unique due to its acetylated structure, which imparts different chemical properties and reactivity compared to its parent compound, L-homoserine. This modification allows it to participate in distinct biochemical reactions and pathways, making it valuable in research and industrial applications .
Properties
IUPAC Name |
4-acetyloxy-2-aminobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZHWEFUZURWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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